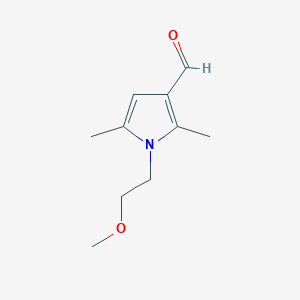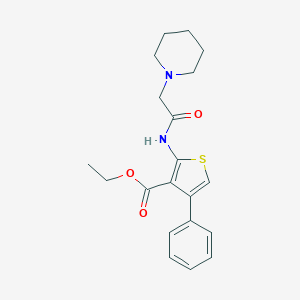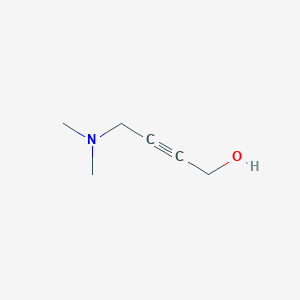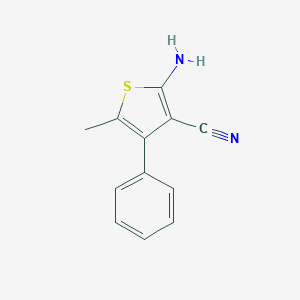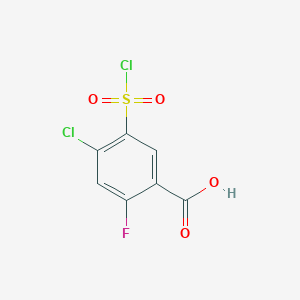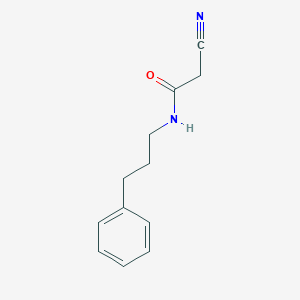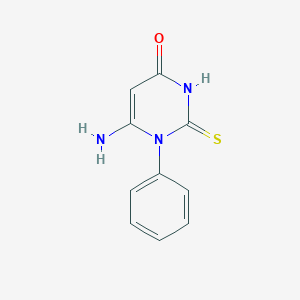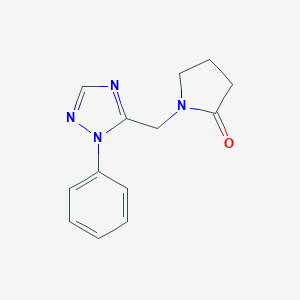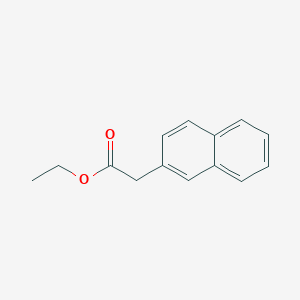
Ethyl 2-naphthylacetate
Übersicht
Beschreibung
Ethyl 2-naphthylacetate, also known as ethyl 2-(naphthalen-2-yl)acetate, is a chemical compound with the CAS Number: 2876-70-2 and Molecular Weight: 214.26 . It is a liquid at room temperature .
Synthesis Analysis
While specific synthesis methods for Ethyl 2-naphthylacetate were not found in the search results, it’s worth noting that esters like Ethyl 2-naphthylacetate are often synthesized through esterification reactions. This typically involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst .Molecular Structure Analysis
The molecular structure of Ethyl 2-naphthylacetate consists of a naphthalene ring (a type of aromatic hydrocarbon) attached to an acetate group via an ethyl bridge . The InChI key for Ethyl 2-naphthylacetate is PZNMRIQALHUBSJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Ethyl 2-naphthylacetate is a liquid at room temperature with a melting point of 31-32°C . More specific physical and chemical properties such as its boiling point, density, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen
Ethyl 2-naphthylacetate is a chemical compound with the molecular formula C14H14O2 . It’s a liquid substance with a molecular weight of 214.26 g/mol . The compound has a boiling point of 332.3ºC at 760 mmHg and a density of 1.11g/cm3 .
-
Chemistry : Ethyl 2-naphthylacetate could be used in various chemical reactions. For instance, it might be used as a reagent or a building block in the synthesis of other complex molecules .
-
Material Science : In a study, Ethyl 2-naphthylacetate was mentioned in the context of the relaxation behavior of glassy polymers . The study investigated the temperature dependence of the global depolarization curves of certain polymers and a model compound of the side groups of these polymers, which included 2-(acetyloxy)-ethyl-(2-naphthylacetate) .
-
Pharmaceutical Science : While specific applications of Ethyl 2-naphthylacetate in pharmaceutical science were not found, the compound could potentially be used in the synthesis of pharmaceuticals. Many pharmaceutical compounds are complex organic molecules, and Ethyl 2-naphthylacetate could serve as a building block in their synthesis .
-
Biology : Naphthalenes, a class of arenes consisting of two ortho-fused benzene rings, have been found to display a wide range of biological activities, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, anti-protozoal, and anti-platelet aggregation . As Ethyl 2-naphthylacetate is a derivative of naphthalene, it might also exhibit similar biological activities.
-
Chemical Properties : Ethyl 2-naphthylacetate is a liquid substance with a molecular weight of 214.26 g/mol . It has a boiling point of 332.3ºC at 760 mmHg and a density of 1.11g/cm3 . These properties could make it useful in various chemical processes .
-
Commercial Availability : Ethyl 2-naphthylacetate is commercially available and can be purchased from various chemical suppliers . This suggests that it could be used in a wide range of applications, including research and development, product testing, and manufacturing .
-
Chemical Properties : Ethyl 2-naphthylacetate is a liquid substance with a molecular weight of 214.26 g/mol . It has a boiling point of 332.3ºC at 760 mmHg and a density of 1.11g/cm3 . These properties could make it useful in various chemical processes .
-
Commercial Availability : Ethyl 2-naphthylacetate is commercially available and can be purchased from various chemical suppliers . This suggests that it could be used in a wide range of applications, including research and development, product testing, and manufacturing .
Safety And Hazards
Zukünftige Richtungen
While specific future directions for Ethyl 2-naphthylacetate were not found in the search results, it’s worth noting that research into the properties and potential applications of chemical compounds is ongoing. This compound could potentially be explored further in the context of organic synthesis, materials science, or other relevant fields .
Eigenschaften
IUPAC Name |
ethyl 2-naphthalen-2-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-2-16-14(15)10-11-7-8-12-5-3-4-6-13(12)9-11/h3-9H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNMRIQALHUBSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00292625 | |
| Record name | ethyl 2-naphthylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00292625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-naphthylacetate | |
CAS RN |
2876-70-2 | |
| Record name | Ethyl (2-naphthyl)acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84214 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 2-naphthylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00292625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

